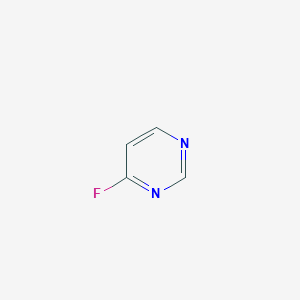

4-Fluoropyrimidine

Descripción

Historical Context and Significance of Fluorinated Heterocycles in Academic Inquiry

The field of fluorinated heterocyclic chemistry is a relatively recent development, with intensive research beginning in the post-World War II era. e-bookshelf.de The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgtandfonline.comtandfonline.com The high electronegativity of fluorine, combined with its small size, can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgmdpi.com This has led to the widespread use of fluorinated heterocycles in the development of pharmaceuticals and agrochemicals. e-bookshelf.de The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, the number of fluorinated compounds entering the market has grown exponentially, with over 300 approved fluorinated drugs to date. tandfonline.comtandfonline.com

Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at the first and third positions. ontosight.aigsconlinepress.com This structural motif is of fundamental importance in nature, forming the core of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). ontosight.aigsconlinepress.com The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aigsconlinepress.comresearchgate.netorientjchem.org The ability of pyrimidine derivatives to interact with a variety of biological targets, such as enzymes and receptors, makes them a fertile ground for drug discovery and development. ontosight.airesearchgate.net

Rationale for Focused Investigation on 4-Fluoropyrimidine

The compound this compound (C₄H₃FN₂) is a simple yet intriguing molecule that combines the key features of both a pyrimidine ring and a fluorine substituent. vulcanchem.com The fluorine atom at the 4-position significantly alters the electronic properties of the pyrimidine ring, making it a valuable building block for the synthesis of more complex molecules. vulcanchem.com Its unique reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the introduction of various functional groups at the 4-position, providing a pathway to a diverse range of pyrimidine derivatives. thieme-connect.com The study of this compound and its reactions is crucial for advancing our understanding of the fundamental chemistry of fluorinated heterocycles and for developing novel synthetic methodologies. thieme-connect.comrsc.orgresearchgate.net

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₄H₃FN₂ |

| Molecular Weight | 98.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 31462-55-2 |

Research Highlights

Recent research has focused on developing novel synthetic routes to this compound and its derivatives. One notable method involves a three-component heterocyclization to produce this compound N-oxides, which are versatile intermediates. vulcanchem.comacs.org Another approach describes a one-step synthesis of 2,6-disubstituted 4-fluoropyrimidines from α-trifluoromethyl ketones and amidine hydrochlorides. thieme-connect.com These synthetic advancements open up new avenues for creating libraries of fluorinated pyrimidines for further investigation.

The reactivity of this compound has also been a subject of study. Investigations into its piperidinolysis have shown that it reacts significantly faster than other corresponding halogenopyrimidines, highlighting the activating effect of the fluorine substituent. rsc.org This enhanced reactivity makes this compound a valuable synthon for introducing the pyrimidine core into larger molecules.

While specific research applications of this compound itself are often as a precursor or building block, the broader class of fluoropyrimidines has seen extensive investigation. For instance, fluoropyrimidines like 5-fluorouracil (B62378) are widely used in various therapeutic contexts. cancernetwork.comamegroups.orgmdpi.compharmgkb.org The study of simpler analogs like this compound provides fundamental insights that can inform the design and synthesis of more complex and biologically active molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCSZYVDLLOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598921 | |

| Record name | 4-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-55-2 | |

| Record name | 4-Fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Fluoropyrimidine Derivatives

Direct Fluorination Approaches to 4-Fluoropyrimidines

Direct fluorination of the pyrimidine (B1678525) core represents a straightforward approach to introduce fluorine. This can be broadly categorized into electrophilic and nucleophilic strategies, each with its own set of reagents and reaction conditions.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich pyrimidine derivative with a source of "electrophilic" fluorine. wikipedia.org Reagents containing a nitrogen-fluorine bond are commonly employed for this purpose due to their relative stability and safety compared to earlier reagents like elemental fluorine. wikipedia.org One of the most widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govrsc.org

The reaction typically proceeds by the attack of the electron-rich pyrimidine ring onto the electrophilic fluorine atom of the reagent. The regioselectivity of the fluorination is influenced by the electronic properties of the substituents on the pyrimidine ring. Electron-donating groups can activate the ring towards electrophilic attack and direct the fluorination to specific positions.

| Substrate | Reagent | Conditions | Product | Yield |

| Uracil (B121893) | Selectfluor® | AcOH-H₂O | 5-Fluorouracil (B62378) | - |

| 2-Aminopyrimidine | Selectfluor® | MeCN | 2-Amino-5-fluoropyrimidine | - |

| 4-Hydroxypyrimidine | Selectfluor® | DMF | 5-Fluoro-4-hydroxypyrimidine | - |

Data for this table is illustrative and based on general principles of electrophilic fluorination of pyrimidines.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a common method for the synthesis of fluorinated aromatic compounds and can be applied to the synthesis of 4-fluoropyrimidines. This strategy typically involves the displacement of a leaving group, such as a halogen or a sulfonate group, at the 4-position of the pyrimidine ring by a fluoride (B91410) ion. ucla.edu

The success of this reaction depends on several factors, including the nature of the leaving group, the source of the fluoride ion, and the reaction conditions. Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. ucla.edu The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring, which activate the ring towards nucleophilic attack.

| Substrate | Reagent | Conditions | Product | Yield |

| 4-Chloropyrimidine | KF | DMSO, 150 °C | 4-Fluoropyrimidine | Moderate |

| 4-Chloro-2,6-dimethylpyrimidine | CsF | Sulfolane, 180 °C | 4-Fluoro-2,6-dimethylpyrimidine | Good |

| 4-Bromopyrimidine | TBAF | THF, rt | This compound | - |

Data for this table is illustrative and based on general principles of nucleophilic aromatic substitution on pyrimidines.

Multi-component Heterocyclization Reactions Involving Fluorinated Precursors

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. The use of fluorinated building blocks in MCRs allows for the direct incorporation of fluorine into the final heterocyclic product.

Synthesis from gem-Bromofluorocyclopropanes and Nitronium/Nitrosonium Salts

A novel three-component heterocyclization reaction has been developed for the synthesis of this compound N-oxides. nih.govdntb.gov.uaacs.org This reaction involves the treatment of gem-bromofluorocyclopropanes with nitrosyl tetrafluoroborate (NOBF₄) in a nitrile solvent. nih.govdntb.gov.uaacs.org The reaction proceeds through a cascade of events initiated by the electrophilic attack of the nitrosonium ion on the cyclopropane ring. The resulting intermediate is then trapped by the nitrile solvent, leading to the formation of the pyrimidine N-oxide ring system. nih.govdntb.gov.uaacs.org This method provides a two-step synthesis of this compound N-oxides from readily available alkenes. nih.govdntb.gov.uaacs.org

| gem-Bromofluorocyclopropane Derivative | Nitrile Solvent | Product |

| 7-Bromo-7-fluorobicyclo[4.1.0]heptane | Acetonitrile | 4-Fluoro-5,6,7,8-tetrahydroquinazoline 3-oxide |

| 1-Bromo-1-fluoro-2-phenylcyclopropane | Benzonitrile | 4-Fluoro-2,5-diphenylpyrimidine 1-oxide |

| 1-Bromo-1-fluoro-2-methylcyclopropane | Propionitrile | 2-Ethyl-4-fluoro-5-methylpyrimidine 1-oxide |

Data for this table is based on the research paper by Sedenkova et al. (2012). nih.govdntb.gov.uaacs.org

Synthesis from β-Fluoroenolate Salts and Amidine Hydrochlorides

A mild and efficient synthesis of 4-amino-5-fluoropyrimidines has been developed utilizing the cyclocondensation of potassium 2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.gov This method offers a broad substrate scope and generally provides excellent yields of the desired fluorinated pyrimidines. The reaction proceeds without the need for basic additives, which is an advantage over related syntheses. nih.gov

The potassium 2-cyano-2-fluoroethenolate is a key fluorinated C₃ building block that can be synthesized in three steps from chloroacetamide. nih.gov The subsequent reaction with amidine hydrochlorides leads to the formation of the 4-amino-5-fluoropyrimidine core.

| Amidine Hydrochloride | Product | Yield |

| Formamidine hydrochloride | 5-Fluoropyrimidin-4-amine | 94% |

| Acetamidine hydrochloride | 5-Fluoro-2-methylpyrimidin-4-amine | 96% |

| Benzamidine hydrochloride | 5-Fluoro-2-phenylpyrimidin-4-amine | 98% |

| 4-Methoxybenzamidine hydrochloride | 5-Fluoro-2-(4-methoxyphenyl)pyrimidin-4-amine | 99% |

| 4-Chlorobenzamidine hydrochloride | 2-(4-Chlorophenyl)-5-fluoropyrimidin-4-amine | 97% |

Data for this table is adapted from the research paper by Lass-Flörl et al. (2020). nih.gov

Directed Ortho-Metalation (DoM) Strategies for Fluoropyrimidines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. organic-chemistry.org This methodology has been successfully applied to the synthesis of substituted fluoropyrimidines.

The fluorine atom itself can act as a directing group, facilitating the lithiation of the pyrimidine ring at an adjacent position. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. The first successful lithiation of fluoropyrimidines has been reported, opening new avenues for the synthesis of functionalized this compound derivatives. researchgate.net

| Fluoropyrimidine Substrate | Base | Electrophile | Product |

| 2,4-Difluoropyrimidine | LDA | Benzaldehyde | (2,4-Difluoropyrimidin-5-yl)(phenyl)methanol |

| 4-Fluoro-2-methoxypyrimidine | n-BuLi | Iodine | 4-Fluoro-5-iodo-2-methoxypyrimidine |

| This compound | LTMP | Trimethylsilyl chloride | 4-Fluoro-5-(trimethylsilyl)pyrimidine |

Data for this table is illustrative and based on the principles of directed ortho-metalation of fluoropyrimidines.

Lithiation and Subsequent Electrophilic Quenching

The direct functionalization of fluoropyrimidines through lithiation presents a powerful tool for the introduction of various substituents onto the pyrimidine core. Research has demonstrated that fluoropyrimidines can be successfully lithiated, and the resulting organolithium intermediates can be trapped with a range of electrophiles to generate novel pyrimidine derivatives. This method provides a direct route to substituted fluoropyrimidines that might be otherwise difficult to access.

The process typically involves the deprotonation of a C-H bond using a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures to form a lithiated intermediate. This intermediate is then quenched with an appropriate electrophile to introduce the desired functional group.

For instance, the lithiation of N-protected tetrahydroquinolines followed by electrophilic quench has been shown to be an efficient process. While not directly involving this compound, this methodology on a related nitrogen-containing heterocyclic system highlights the general principle of lithiation and electrophilic trapping. The choice of the organolithium reagent and reaction conditions can be crucial and may depend on the specific substrate and the desired outcome. In some cases, the nature of the electrophile itself can dictate the final product, leading to either substitution at the intended lithiated site or even intramolecular reactions.

A study on the lithiation of N-benzylpyrene-1-carboxamide demonstrated that the reaction's outcome is highly dependent on the electrophile used for quenching. For example, quenching with TMSCl resulted in silylation at the benzylic position, while using CO2 as the electrophile led to carboxylation at the C-2 position of the pyrene nucleus. This electrophile-dependent reactivity underscores the complexity and versatility of lithiation-quenching strategies.

The table below summarizes examples of electrophilic quenching of lithiated nitrogen heterocycles, illustrating the potential for functionalization, which can be conceptually extended to the this compound scaffold.

| Lithiated Substrate (Analogue) | Electrophile | Product | Reference |

| N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline | Various | 2-substituted products | |

| Substituted N-Boc-1,2,3,4-tetrahydroisoquinolines | Various | 1-substituted products | |

| N-benzylpyrene-1-carboxamide | TMSCl | Benzylic silylation | |

| N-benzylpyrene-1-carboxamide | CO2 | C-2 carboxylation |

Regioselectivity in Metalation of Fluoropyrimidines

The regioselectivity of metalation is a critical aspect of the functionalization of fluoropyrimidines. The position of deprotonation is influenced by several factors, including the directing ability of substituents on the pyrimidine ring and the nature of the metalating agent. The fluorine atom itself can act as a directing group, influencing the site of metalation.

Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs deprotonation to an adjacent position. In the context of fluoropyrimidines, the interplay between the directing effects of the ring nitrogens and the fluorine substituent determines the regiochemical outcome.

For the first time, it has been shown that fluoropyrimidines can be successfully lithiated, with the resulting lithio derivatives reacting with various electrophiles. This work opens the door for the synthesis of new pyrimidine derivatives and even more complex structures like azacarbolines.

The use of different metalating agents can also lead to different regioselectivities. For example, regioselective magnesiation of fluorinated arenes and heteroarenes has been achieved using magnesium-bis-diisopropylamide (MBDA) in hydrocarbons. This approach offers an alternative to lithiation and can provide complementary regioselectivity. Furthermore, the use of mixed lithium-zinc bases, such as TMPZnX·LiX, has enabled unprecedented regioselectivity in the zincation of diazines, furnishing 2-zincated pyrimidines. This highlights the importance of the choice of metal in controlling the selectivity of the reaction and the stability of the metalated intermediates.

The following table outlines the regioselectivity observed in the metalation of various nitrogen heterocycles, providing insights into the factors that could govern the metalation of this compound.

| Substrate | Metalating Agent | Position of Metalation | Reference |

| Pyrimidines | TMPZnX·LiX | C-2 | |

| Fluorinated Arenes/Heteroarenes | MBDA | Regioselective | |

| Dichloropyridines | LDA | Regioselective | |

| 3-Cyanopyridine | TMP3CdLi | C-2 |

Advanced Synthetic Transformations of this compound Scaffolds

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound derivatives, these reactions provide a powerful means to introduce a wide range of functional groups, thereby expanding their chemical space and potential applications.

Halogenated 4-fluoropyrimidines, such as those with chloro or bromo substituents, are excellent substrates for various cross-coupling reactions. For example, the synthesis of 4-amino-5-fluoropyrimidines has yielded 4-chloro and 4-bromo derivatives that are potential substrates for subsequent cross-coupling reactions. This opens up possibilities for introducing aryl, alkyl, and other groups at these positions.

While direct cross-coupling of the C-F bond in this compound is challenging, the fluorine atom can activate the pyrimidine ring for other transformations. More commonly, other leaving groups are installed on the ring to facilitate cross-coupling.

Derivatization for Analogue Generation

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be achieved through various chemical transformations that modify the core scaffold or introduce new functional groups.

One common approach is nucleophilic aromatic substitution (SNAr), where the fluorine atom or another leaving group on the pyrimidine ring is displaced by a nucleophile. The high electronegativity of fluorine can accelerate SNAr reactions on pyridines and diazines. This method allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-containing functionalities.

The synthesis of fluorinated pyrimidines under mild conditions using a fluoroenolate and amidines in a cyclocondensation reaction has been developed, allowing for the creation of a series of substrates with aliphatic and aromatic substituents. This demonstrates a route to a variety of this compound analogues.

Furthermore, late-stage functionalization of diazines, including pyrimidines, has been achieved through a combination of C-H fluorination and subsequent nucleophilic aromatic substitution of the installed fluoride. This two-step sequence allows for the direct diversification of the heteroarene core with a variety of functional groups.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of this compound synthesis, this involves the use of safer solvents, renewable starting materials, and more energy-efficient processes.

While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, general strategies for the green synthesis of pyrimidine derivatives are highly relevant. These approaches focus on reducing waste, avoiding hazardous reagents, and improving reaction efficiency.

Key green chemistry strategies applicable to pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

One approach that aligns with green chemistry principles is the development of synthetic methods that proceed under mild conditions and tolerate a variety of functional groups, as seen in the synthesis of fluorinated pyrimidines from a fluoroenolate precursor. This method avoids harsh reagents and conditions, contributing to a more sustainable synthetic process.

The development of C-H functionalization methods also represents a step towards greener synthesis, as it can reduce the number of synthetic steps required to build complex molecules, thereby minimizing waste.

Advanced Spectroscopic and Computational Characterization of 4 Fluoropyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-fluoropyrimidine and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals and to establish the connectivity between atoms. beilstein-journals.orgrsc.org

Fluorine-19 NMR Analysis

Fluorine-19 (¹⁹F) NMR is particularly valuable for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. asm.orgcapes.gov.br This technique provides direct information about the electronic environment of the fluorine atom. In derivatives of this compound, the ¹⁹F NMR spectrum typically shows a doublet for the fluorine atom due to coupling with the adjacent proton (H-6). For instance, in 5-fluoro-2-methoxypyrimidine-4-amine, the ¹⁹F NMR signal appears as a doublet at approximately -165.9 ppm with a coupling constant (J-coupling) of 3.5 Hz. beilstein-journals.org Similarly, for 5-fluoro-2-methylpyrimidine-4-amine, the doublet is observed at -159.9 ppm with a J-coupling of 3.9 Hz. beilstein-journals.org These chemical shifts and coupling constants are sensitive to the substituents on the pyrimidine (B1678525) ring, making ¹⁹F NMR a powerful tool for structural confirmation.

Correlation Spectroscopies (COSY, HSQC, HMBC) for Atom Connectivity

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in assembling the complete molecular structure by revealing through-bond correlations between different nuclei. magritek.comscience.govoxinst.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. In the context of this compound derivatives, COSY spectra help in assigning the signals of the pyrimidine ring protons. beilstein-journals.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is used to assign the carbon signals based on the known proton assignments. For example, in 5-fluoro-2-methoxypyrimidine-4-amine, the HSQC spectrum would show a correlation between the H-6 proton and the C-6 carbon. beilstein-journals.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In this compound derivatives, HMBC spectra show correlations between the pyrimidine ring protons and various ring carbons, as well as with carbons of substituent groups. beilstein-journals.orgresearchgate.net For example, in 5-fluoro-2-methoxypyrimidine-4-amine, the H-6 proton shows HMBC correlations to C-2, C-4, and C-5, confirming the ring structure. beilstein-journals.org

The following table summarizes typical NMR data for a substituted this compound derivative, 5-fluoro-2-methoxypyrimidine-4-amine. beilstein-journals.org

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |

| ¹H (H-6) | 7.93 | d, J = 3.5 |

| ¹H (NH₂) | 7.27 | s |

| ¹H (CH₃) | 3.74 | s |

| ¹³C (C-2) | 160.5 | d, J = 1.5 |

| ¹³C (C-4) | 154.9 | d, J = 13.7 |

| ¹³C (C-5) | 142.1 | d, J = 245.3 |

| ¹³C (C-6) | 139.7 | d, J = 20.4 |

| ¹³C (CH₃) | 54.1 | s |

| ¹⁹F | -165.9 | d, J = 3.5 |

| d = doublet, s = singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orggbiosciences.com For this compound, with a molecular formula of C₄H₃FN₂, the molecular weight is 98.08 g/mol . vulcanchem.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺). libretexts.org

The fragmentation of the molecular ion provides a "fingerprint" that can help confirm the structure. gbiosciences.comtutorchase.com The fragmentation process in electron ionization (EI) mass spectrometry involves the molecule breaking into smaller, charged fragments. libretexts.orgorgchemboulder.com The most stable fragments will be more abundant and thus produce more intense peaks in the mass spectrum. tutorchase.com For heterocyclic compounds like this compound, fragmentation can involve the loss of small neutral molecules or radicals from the ring. gbiosciences.com High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. beilstein-journals.org

For example, the protonated molecule [M+H]⁺ of 5-fluoro-2-methylpyrimidine-4-amine is observed at a mass-to-charge ratio (m/z) of 128.0622, which is consistent with the calculated value of 128.0619. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. news-medical.net This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. news-medical.net For this compound and its derivatives, X-ray crystallography has been used to confirm their planar heterocyclic structure and to understand how substituents and the fluorine atom affect the molecular geometry and crystal packing. vulcanchem.comresearchgate.net This information is vital for understanding the physical properties of the compound and its interactions in a biological context. The technique involves directing X-rays at a single crystal of the compound; the resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. news-medical.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comsapub.org By calculating the electron density, DFT can predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices. mdpi.comgjar.org

For fluoropyrimidine derivatives, DFT calculations can be used to:

Predict Molecular Geometry : DFT can calculate bond lengths and angles, which can be compared with experimental data from X-ray crystallography. gjar.org

Analyze Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.commdpi.com

Generate Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.commdpi.comnih.gov These maps are useful for predicting how the molecule will interact with other molecules, such as in receptor binding or chemical reactions. mdpi.com

Predict Reactivity : DFT can be used to rationalize and predict the regioselectivity of chemical reactions, such as nucleophilic aromatic substitution. For example, analysis of the LUMO can help predict which position on the pyrimidine ring is most susceptible to nucleophilic attack. wuxiapptec.com

The following table shows an example of calculated electronic properties for a fluoropyrimidine derivative using DFT.

| Parameter | Calculated Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Note: These are representative values and will vary depending on the specific molecule and computational method. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to gain insights into the dynamic behavior of molecules, such as this compound and its derivatives, by simulating their conformational changes. biorxiv.org The conformational flexibility of a molecule, or its ability to adopt different three-dimensional shapes, is crucial for its biological function and interaction with target macromolecules. biorxiv.orgslideshare.net

MD simulations are highly dependent on force fields, which are sets of parameters used in molecular mechanics to calculate the potential energy of a system of atoms. biorxiv.org For complex systems, especially those involving metalloenzymes that interact with fluoropyrimidines, standard force fields may be insufficient. nih.gov Researchers often need to derive and validate new parameters using quantum mechanics (QM) methods to accurately describe the molecular environment, such as the iron-sulfur clusters in enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govbiorxiv.org

The simulation process typically begins by placing the molecule or a protein-ligand complex in a simulation box, which is then filled with solvent molecules (usually water) to mimic physiological conditions. mdpi.com The system undergoes energy minimization to remove any steric clashes or unfavorable geometries. mdpi.com Following minimization, the simulation is run for a specific duration, often on the scale of nanoseconds to microseconds, during which the positions, velocities, and energies of all atoms are calculated at very short time intervals (femtoseconds). drugdesign.orgnih.gov

Analysis of the resulting trajectory provides a wealth of information. Key metrics include:

Root Mean Square Deviation (RMSD): This value measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD plot indicates that the system has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify regions of high flexibility or mobility within the molecule. biorxiv.org

Free Energy Landscape: By plotting the simulation snapshots as a function of properties like RMSD and radius of gyration (Rg), researchers can identify the most stable, low-energy conformational states of the molecule. biorxiv.orgresearchgate.net

These analyses reveal the dominant conformations a molecule populates, the pathways of transition between these states, and how these dynamics influence its interactions with biological targets. biorxiv.orgdrugdesign.org

Table 1: Example Parameters for Molecular Dynamics Simulations in Fluoropyrimidine Research

| Parameter | Example Value/Method | Source |

| Software | GROMACS, AMBER | mdpi.com, nih.gov |

| Force Field | AMBER, Custom derived parameters | nih.gov |

| Solvation Model | TIP4P water model | mdpi.com |

| Simulation Time | 100-150 nanoseconds (ns) | biorxiv.org, mdpi.com |

| Temperature | 300 K (maintained by Langevin thermostat) | nih.gov |

| Analysis Methods | RMSD, RMSF, Principal Component Analysis (PCA), MM/PBSA | biorxiv.org, mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Fluoropyrimidine Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of fluoropyrimidine research, QSAR models are instrumental in predicting the potency of new derivatives, optimizing lead compounds, and understanding the structural features that govern their therapeutic effects. mdpi.comresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov This dataset is typically divided into a training set for building the model and a test set for validating its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological properties. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). rsc.orgchemmethod.com

Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of the test set compounds (R²pred). researchgate.netchemmethod.com

In fluoropyrimidine research, 3D-QSAR studies have been particularly insightful. For instance, a 3D-QSAR analysis was performed on a series of amino pyrimidine derivatives as inhibitors of protein kinase C theta (PKC-θ). researchgate.net By aligning the molecules based on their docking poses within the enzyme's active site, a model was generated that could explain the variance in activity and guide the design of more potent inhibitors. researchgate.net Such models provide a visual representation of how different structural modifications are likely to impact biological activity, highlighting regions where steric bulk, electron-donating, or electron-withdrawing groups may be favorable or unfavorable. researchgate.net

Table 2: Statistical Results of a 3D-QSAR Model for Amino Pyrimidine PKC-θ Inhibitors

| Statistical Parameter | Value | Description | Source |

| q² (Cross-validated R²) | 0.825 | Indicates good internal model robustness and predictability. | researchgate.net |

| R² (Non-cross-validated R²) | 0.937 | Represents the goodness of fit of the model to the training set data. | researchgate.net |

| F-value | 184.600 | A high F-test value indicates a statistically significant regression model. | researchgate.net |

| Standard Deviation (SD) | 0.240 | A low standard deviation of the residuals suggests a high degree of accuracy. | researchgate.net |

| Pearson-r (for test set) | 0.915 | Shows high predictive correlation for the external test set. | researchgate.net |

Mechanistic Investigations of 4 Fluoropyrimidine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring, particularly when substituted with a fluorine atom, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the ring, which makes the carbon atoms electron-deficient and thus, prime targets for nucleophiles. The fluorine atom at the 4-position further enhances this effect.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrogen atoms. The departure of the fluoride (B91410) ion, a good leaving group, restores the aromaticity of the ring, yielding the substituted product. wikipedia.org

The positions on the pyrimidine ring most susceptible to nucleophilic attack are C2, C4, and C6, due to the activating effect of the ring nitrogens. The presence of a fluorine atom at one of these positions, such as in 4-fluoropyrimidine, makes that site particularly reactive towards nucleophilic displacement.

A variety of nucleophiles can participate in SNAr reactions with this compound and its derivatives. These include amines, alkoxides, and thiols. For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) has been shown to react with p-methoxy aniline (B41778) in the presence of a base to yield 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine. sigmaaldrich.com

The following table provides examples of SNAr reactions on fluorinated pyrimidines:

Table 1: Examples of SNAr Reactions on Fluorinated Pyrimidines

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4,6-Trifluoropyrimidine | α-, β-, γ-, and ε-amino acids | 2- and 4(6)-mono- and difluoro-substituted N-pyrimidylamino acids | researchgate.net |

| This compound N-oxides | Diamines | N-(1-oxidopyrimidin-4-yl)- and N,N′-bis(1-oxidopyrimidin-4-yl)diamines | researchgate.net |

| Tetrafluoropyrimidine | Amine and oxygen nucleophiles | 4,6-disubstituted-2,5-difluoropyrimidine systems | researchgate.net |

Electrophilic Attack and Substitution Patterns

While the electron-deficient nature of the pyrimidine ring generally disfavors electrophilic attack, such reactions can occur, particularly when the ring is substituted with electron-donating groups. The fluorine atom in this compound, being electron-withdrawing, deactivates the ring towards electrophilic substitution. However, the substitution pattern is still influenced by the directing effects of both the ring nitrogens and the fluorine atom.

The nitrogen atoms in the pyrimidine ring direct incoming electrophiles to the C5 position. The fluorine atom at C4 would also primarily direct electrophiles to the C5 position (ortho to the fluorine). Therefore, electrophilic substitution on this compound, if it occurs, is expected to proceed at the C5 position.

Research on related fluorinated pyrimidines provides insights into these patterns. For example, the fluorine at position 5 in 2-ethylthio-4-chloro-5-fluoro-pyrimidine (B8195452) withdraws electron density and activates positions 2 and 4 for electrophilic substitution. vulcanchem.com In another instance, the synthesis of 4-bromo-6-(1-bromoethyl)-5-fluoropyrimidine (B1436971) involves the introduction of a bromine atom at the 4-position via electrophilic bromination, suggesting that under certain conditions, electrophilic attack is feasible.

Reactivity of the Fluorine Atom in this compound

The fluorine atom in this compound is the most common leaving group in nucleophilic aromatic substitution reactions. The strength of the carbon-fluorine (C-F) bond is considerable; however, in the context of an electron-deficient aromatic system like pyrimidine, it can be readily displaced by a variety of nucleophiles. wikipedia.org

The reactivity of the C-F bond is a key aspect of the chemical behavior of this compound. This reactivity is exploited in the synthesis of a wide range of substituted pyrimidines. For example, the fluorine atom at the 6-position of some pyrimidine derivatives can be displaced by nucleophiles after an initial alkylation step. researchgate.net

While the C-F bond is strong, its cleavage can be facilitated in biological systems through metabolic processes. Oxidative defluorination, mediated by cytochrome P450 enzymes, has been observed for some fluoropyrimidine-containing compounds. hyphadiscovery.com This process can lead to the formation of reactive metabolites. hyphadiscovery.com

Role of Electronic Effects and Aromaticity in Reaction Pathways

The reactivity of this compound is governed by a combination of electronic effects and the drive to maintain aromaticity. The electron-withdrawing inductive effect of the fluorine atom and the ring nitrogen atoms creates a polarized system, making the pyrimidine ring susceptible to nucleophilic attack.

The aromaticity of the pyrimidine ring is a stabilizing factor. In SNAr reactions, the intermediate Meisenheimer complex is non-aromatic. The subsequent expulsion of the fluoride ion restores the stable aromatic system, providing a thermodynamic driving force for the reaction.

The position of the fluorine atom on the pyrimidine ring significantly influences its reactivity. For instance, in 5-bromo-2-fluoropyrimidine, the fluoride group is susceptible to nucleophilic aromatic substitution. ossila.com The electronic effects of other substituents on the ring can further modulate this reactivity. Electron-donating groups would decrease the rate of SNAr, while additional electron-withdrawing groups would increase it.

Catalytic Transformations Involving this compound

This compound and its derivatives are valuable substrates for various catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

One of the most common catalytic reactions involving fluoropyrimidines is the Suzuki-Miyaura coupling. In this reaction, a fluoropyrimidine acts as the electrophilic partner, reacting with an organoboron compound in the presence of a palladium catalyst. For example, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized via a Suzuki coupling reaction between 2,4-dichloro-5-fluoropyrimidine and (4-fluorophenyl)boronic acid. sigmaaldrich.com

Other catalytic reactions include Heck and Stille couplings. The following table summarizes some catalytic transformations involving fluorinated pyrimidines.

Table 2: Catalytic Transformations of Fluorinated Pyrimidines

| Pyrimidine Derivative | Reaction Type | Reactant | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Suzuki Coupling | (4-fluorophenyl)boronic acid | Palladium(II) acetate, triphenylphosphine | 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine | sigmaaldrich.com |

| 5-Bromo-2-fluoropyrimidine | Suzuki Cross-Coupling | (Hetero)arylboronic acids | Pd catalyst | 5-styryl-4-(hetero)aryl-pyrimidines | ossila.com |

Biomedical and Pharmacological Research Applications of 4 Fluoropyrimidine and Its Analogs

Anticancer Chemotherapy Research and Development

Mechanisms of Action as Antimetabolites

The cytotoxic effects of fluoropyrimidines are exerted through three primary active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). pharmgkb.orgnih.govpatsnap.com These metabolites disrupt cellular processes through distinct but complementary pathways.

A primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis. pharmgkb.orgwikipedia.orgresearchgate.net The metabolite FdUMP binds to TS, forming a stable ternary complex with the enzyme and a folate cofactor, 5,10-methylenetetrahydrofolate. researchgate.netnih.gov This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site. researchgate.net

The inhibition of TS disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. wikipedia.orgresearchgate.net This leads to an imbalance in the nucleotide pool, specifically a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP). nih.govresearchgate.net The resulting "thymineless death" is a key contributor to the anticancer effects of fluoropyrimidines. wikipedia.org The co-administration of leucovorin, a folate analog, can stabilize the FdUMP-TS complex, thereby enhancing the cytotoxic effect of 5-FU. nih.govnih.gov

Beyond TS inhibition, the metabolites of fluoropyrimidines can be incorporated into nucleic acids, leading to further cellular damage. pharmgkb.orgnih.gov The metabolite fluorouridine triphosphate (FUTP) can be mistakenly incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). patsnap.com This incorporation disrupts RNA processing and function, impairing the synthesis of proteins essential for cell survival. patsnap.comoup.com Studies have shown that the incorporation of 5-FU into RNA is significantly higher than into DNA, suggesting that RNA-mediated damage is a predominant cytotoxic mechanism. oup.com

Similarly, fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA. patsnap.com This leads to DNA fragmentation and triggers faulty DNA repair mechanisms, ultimately contributing to cell death. pharmgkb.orgpatsnap.com The incorporation of either uracil (B121893) or 5-FU into DNA can induce increased base excision repair, resulting in DNA strand breaks. pharmgkb.org

Recent research suggests that fluoropyrimidines can also exert their anticancer effects by modulating the host's immune response. mdpi.comresearchgate.net Chemotherapy-induced cell death can, in some cases, be immunogenic, meaning it stimulates an immune response against the tumor. mdpi.comfrontiersin.org This process, known as immunogenic cell death (ICD), involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. researchgate.netfrontiersin.org

These DAMPs act as signals to recruit and activate immune cells, such as dendritic cells, which then present tumor antigens to T-cells, leading to a specific anti-tumor immune response. mdpi.comfrontiersin.org Some studies indicate that 5-FU can induce ICD, potentially making it a good partner for immune checkpoint inhibitors in cancer therapy. researchgate.netnih.gov The immunomodulatory effects of fluoropyrimidines may also include reducing the number of immunosuppressive cells in the tumor microenvironment. mdpi.com

Drug Design and Development of Novel Fluoropyrimidine Prodrugs and Hybrids

To overcome the limitations of 5-FU, such as its short half-life and non-selective toxicity, significant effort has been invested in designing novel prodrugs and hybrid molecules. spandidos-publications.comresearchoutreach.org Prodrugs are inactive compounds that are metabolized into the active drug within the body, ideally with higher concentrations in tumor tissue. mdpi.com

The primary goal in designing new fluoropyrimidine-based drugs is to enhance their therapeutic index, meaning to maximize their anticancer activity while minimizing toxicity to normal tissues. touchoncology.commdpi.com A key strategy involves exploiting the differences in enzyme expression between tumor and normal tissues. mdpi.comnih.gov

For example, the oral prodrug capecitabine (B1668275) was designed to be converted to 5-FU through a three-step enzymatic cascade, with the final activating enzyme, thymidine (B127349) phosphorylase, being more concentrated in many tumor tissues compared to normal tissues. nih.govclinmedjournals.org This selective activation is intended to generate higher levels of 5-FU directly at the tumor site. nih.gov

Other design strategies include:

DPD Inhibition: Combining 5-FU prodrugs with inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, can increase the bioavailability and prolong the half-life of 5-FU. aacrjournals.orgkarger.com The oral agent S-1, for instance, combines the 5-FU prodrug tegafur (B1684496) with a DPD inhibitor (gimeracil) and an agent to reduce gastrointestinal toxicity (oteracil). mdpi.comaacrjournals.orgnih.gov

Hybrid Molecules: Creating hybrid drugs that combine a fluoropyrimidine with another anticancer agent into a single molecule is another innovative approach. nih.govresearchoutreach.org Pencitabine, a hybrid of capecitabine and gemcitabine, was designed to prevent the metabolic conversion to 5-FU and its associated toxicities while potentially mimicking the therapeutic advantages of the combination of its parent drugs. nih.govresearchoutreach.org

Nanodelivery Systems: The development of nanodelivery systems for fluoropyrimidines, such as albumin-based nanoparticles and liposomes, is being explored to improve drug delivery to tumors and reduce systemic exposure. mdpi.com

These rational drug design approaches continue to evolve, aiming to create more effective and safer fluoropyrimidine-based therapies for cancer patients. researchgate.net

Polymeric Fluoropyrimidines (e.g., F10, CF10) and Dual Targeting Mechanisms

To address the limitations of conventional fluoropyrimidine chemotherapies like 5-fluorouracil (B62378) (5-FU), including drug resistance and systemic toxicity, researchers have developed novel polymeric fluoropyrimidines such as F10 and CF10. patsnap.commdpi.comnih.gov These next-generation agents are designed for more efficient conversion to the active cytotoxic metabolite, fluorodeoxyuridylate (FdUMP), thereby enhancing their anti-tumor effects. mdpi.comresearchgate.netaacrjournals.org

F10 is a polymer of FdUMP that is designed to be completely converted to this active metabolite, minimizing the generation of ribonucleotides that contribute to systemic toxicities. researchgate.netnih.gov CF10 is a second-generation polymeric fluoropyrimidine, which builds upon the F10 structure by including cytosine arabinoside (AraC) at its terminus. nih.govresearchgate.netnih.gov This modification improves the polymer's stability against enzymatic degradation and enhances its cytotoxic mechanisms. nih.govresearchgate.netnih.gov

A key feature of these polymeric fluoropyrimidines is their dual mechanism of action. patsnap.comaacrjournals.org They potently inhibit thymidylate synthase (TS), the primary target of 5-FU, and also target DNA topoisomerase 1 (Top1), the target of irinotecan. researchgate.netaacrjournals.orgaacrjournals.org This dual targeting is achieved through the intracellular conversion of the polymers to FdUMP, which inhibits TS, and the subsequent metabolism to FdUTP, which is incorporated into DNA and induces Top1-mediated DNA damage. patsnap.com This leads to what is known as "thymineless death" and the collapse of replication forks, resulting in profound DNA damage and apoptosis. patsnap.commdpi.com

Preclinical studies have demonstrated that F10 and CF10 are significantly more potent than 5-FU, with IC50 values in the nanomolar range, making them nearly 1,000-fold more potent in some cancer cell lines. researchgate.netaacrjournals.orgaacrjournals.org This increased potency is linked to enhanced TS inhibition and the strong induction of Top1 cleavage complexes. nih.govresearchgate.netnih.govaacrjournals.org Research shows that CF10 can effectively induce replication stress and activate the DNA damage response pathway. nih.govmdpi.com Furthermore, these polymeric agents have shown efficacy in preclinical models, including those resistant to conventional chemotherapy, and have demonstrated the ability to reduce tumor growth and improve survival in animal models of colorectal and pancreatic cancer. mdpi.comresearchgate.netnih.govaacrjournals.org

Resistance Mechanisms to Fluoropyrimidine Therapies in Research

The efficacy of fluoropyrimidine-based therapies is often limited by the development of drug resistance, which can be either innate or acquired. mdpi.comoaepublish.com The mechanisms underlying this resistance are multifactorial and complex, involving alterations in drug metabolism, target enzyme expression, and cellular death pathways. nih.govoaepublish.commdpi.comoaes.cc Understanding these mechanisms is critical for developing strategies to overcome treatment failure. nih.govoaes.cc

Altered Anabolic Metabolism

A primary mechanism of resistance involves limiting the intracellular concentration of the active metabolite, FdUMP. nih.govoaepublish.comoaes.cc This can occur through several processes:

Decreased Anabolic Conversion : Resistance can arise from a deficiency in the enzymes responsible for the anabolic metabolism of 5-FU to FdUMP. oaes.ccoaepublish.com Reduced expression or activity of enzymes such as orotate (B1227488) phosphoribosyltransferase (OPRT) and ribonucleotide reductase (RNR) can limit the production of FdUMP. oaes.ccresearchgate.net

Increased Catabolism and Efflux : Elevated intratumoral degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD) can reduce the amount of drug available for activation. oaes.ccresearchgate.net Additionally, increased breakdown of FdUMP by enzymes like 5',3'-nucleotidase (NT5E) can lower its effective concentration. oaes.ccresearchgate.net Another key factor is the increased efflux of FdUMP from cancer cells, a process mediated by ATP-binding cassette (ABC) transporters such as ABCC5 and ABCC10. oaes.ccresearchgate.netpharmgkb.org The transcription factor FOXM1 can upregulate these transporters, contributing to resistance. mdpi.comoaes.ccresearchgate.net

Elevated Thymidylate Synthase (TS) Expression/Activity

Thymidylate synthase (TS) is the primary enzymatic target of FdUMP. cancernetwork.comcjcrcn.org Elevated expression or activity of TS is a well-established cause of clinical resistance to fluoropyrimidine therapy. nih.govoaepublish.comcancernetwork.comiiarjournals.orgnih.gov When TS levels are high, the inhibitory effect of FdUMP can be overcome, allowing for continued DNA synthesis and cell division. iiarjournals.org

Mechanisms leading to increased TS levels include:

Gene Amplification : An increase in the copy number of the TYMS gene, which encodes TS, can lead to its overexpression. oaepublish.comoaes.cc

Transcriptional and Translational Regulation : Polymorphisms in the promoter region of the TYMS gene and elevated levels of transcription factors that regulate its expression can increase TS production. oaepublish.comoaes.cc TS also autoregulates its own translation by binding to its mRNA; the availability of its substrate, dUMP, influences this process, thereby affecting TS protein levels. mdpi.comiiarjournals.org

Studies have consistently shown a correlation between high intratumoral TS levels and poor response to fluoropyrimidine-based chemotherapy in various cancers, including gastric and colorectal cancer. cjcrcn.orgnih.govdovepress.comresearchgate.net

Dysregulated Programmed Cell Death

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a significant mechanism of chemoresistance. mdpi.commdpi.com Fluoropyrimidine efficacy relies on inducing apoptosis in cancer cells, and dysregulation of this process can render the treatment ineffective. oaepublish.comoaes.cc

Key factors in this resistance mechanism include:

p53 Pathway Alterations : The tumor suppressor protein p53 plays a crucial role in mediating apoptosis in response to DNA damage. mdpi.com Mutations in the TP53 gene, which are common in tumors, can lead to a loss of function and have been linked to fluoropyrimidine chemoresistance. mdpi.comnih.gov Some studies suggest that fluoropyrimidine therapy is more effective in tumors with wild-type p53. mdpi.com

Autophagy and Apoptosis Balance : Cancer cells can adapt to the cytotoxic effects of chemotherapy by upregulating survival pathways like autophagy. oaepublish.commdpi.com An increase in signaling through pathways such as PI3K/Akt/mTOR can promote autophagy, which allows cells to survive the stress induced by the drug, thus contributing to resistance. oaepublish.com

Apoptotic Pathway Components : Downregulation of components of the death receptor pathway (e.g., Fas/FasL) or the mitochondrial pathway (e.g., Bax/Bak) can decrease the cell's ability to undergo apoptosis in response to treatment. mdpi.comoaepublish.com

Role of Dihydropyrimidine Dehydrogenase (DPD) Deficiency and DPYD Gene Variants

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of fluoropyrimidines. synnovis.co.uktestcatalog.orgmedsafe.govt.nz It breaks down over 80% of an administered 5-FU dose. synnovis.co.uktestcatalog.org A deficiency in DPD activity, which occurs in an estimated 3-8% of the population, leads to impaired drug clearance and a buildup of toxic metabolites. medlineplus.govamegroups.org This significantly increases the risk of severe, and sometimes fatal, fluoropyrimidine-related toxicities, such as mucositis, neutropenia, and diarrhea. synnovis.co.ukmedsafe.govt.nzmedlineplus.goveviq.org.auhas-sante.fr

This deficiency is primarily caused by genetic variations (polymorphisms) in the DPYD gene. testcatalog.orgeviq.org.au Individuals who are heterozygous for non-functional or reduced-function DPYD alleles are considered to have partial DPD deficiency, while those who are homozygous or compound heterozygous can have a complete deficiency. synnovis.co.ukmedlineplus.govmdpi.com

| DPYD Variant | Alternative Name | Effect on DPD Enzyme Function | Associated Risk |

|---|---|---|---|

| c.1905+1G>A | DPYD2A | No function | High risk of severe toxicity synnovis.co.uktestcatalog.orgmdpi.com |

| c.1679T>G | DPYD13 | No function | High risk of severe toxicity testcatalog.orgmdpi.comoxjournal.org |

| c.2846A>T | - | Decreased function | Increased risk of severe toxicity synnovis.co.uktestcatalog.orgmdpi.com |

| c.1129-5923C>G | HapB3 | Decreased function | Increased risk of severe toxicity synnovis.co.uktestcatalog.orgoxjournal.org |

Pharmacogenomic Screening and Personalized Dosing Strategies

Given the clear link between DPYD variants and fluoropyrimidine toxicity, pharmacogenomic testing has emerged as a critical tool for personalizing treatment. synnovis.co.ukpharmaceutical-journal.comlgcclinicaldiagnostics.com Pre-emptive genotyping for clinically relevant DPYD variants is now recommended by various international bodies and is becoming the standard of care in many regions. pharmaceutical-journal.comlgcclinicaldiagnostics.comresearchgate.netsmw.chmydna.life

The primary goal of this screening is to identify patients with DPD deficiency before initiating therapy, allowing for dose adjustments to mitigate the risk of severe adverse reactions. eviq.org.aubwc.nhs.ukfrontiersin.org Clinical practice guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC), provide recommendations for genotype-guided dosing. cpicpgx.orgsmw.ch These guidelines often use a gene activity score, where alleles are assigned a value based on their function (e.g., 1 for normal function, 0.5 for decreased function, and 0 for no function), to determine the appropriate starting dose. cpicpgx.orgsmw.ch For patients carrying variants associated with partial DPD deficiency, a significant reduction in the initial fluoropyrimidine dose is typically recommended. frontiersin.orgcpicpgx.orgrevistafarmaciahospitalaria.esuniversiteitleiden.nl

| DPD Phenotype (based on Genotype) | Gene Activity Score | General Dosing Recommendation |

|---|---|---|

| Normal Metabolizer | 2 | Use standard recommended dose. cpicpgx.org |

| Intermediate Metabolizer | 1 or 1.5 | Reduce starting dose (e.g., by 50%), followed by dose titration based on toxicity or therapeutic drug monitoring. frontiersin.orgcpicpgx.orgsmw.ch |

| Poor Metabolizer | 0 or 0.5 | Avoid fluoropyrimidine use; consider alternative drugs due to high risk of fatal toxicity. researchgate.netcpicpgx.org |

In addition to genotyping, phenotyping methods that measure DPD enzyme activity (e.g., by assessing plasma uracil concentrations) can complement genetic testing. oxjournal.org Furthermore, therapeutic drug monitoring (TDM), which involves measuring the plasma concentration of 5-FU, can be used alongside genotyping to further refine dosing, ensure therapeutic efficacy, and prevent underdosing in patients who receive reduced initial doses. smw.chfrontiersin.orgsmw.ch This combined approach aims to maximize patient safety and treatment effectiveness. mdpi.comsmw.ch

Epigenetic Regulation of DPYD Expression

Beyond genetic polymorphisms, the variability in DPD enzyme activity is also influenced by epigenetic regulation of DPYD gene expression. researchgate.neteurekaselect.com These mechanisms, which alter gene expression without changing the DNA sequence itself, include DNA methylation and post-transcriptional regulation by non-coding RNAs. researchgate.netnih.gov

In vitro studies have provided evidence that methylation of the DPYD promoter region is associated with the downregulation of DPD expression and reduced enzyme activity. researchgate.netmdpi.comhilarispublisher.com Specifically, methylation of CpG islands, which may contain binding sites for the SP1 transcription factor, is linked to decreased DPYD expression. mdpi.com However, this association has not been consistently replicated in clinical studies, where a clear link between DPYD promoter methylation and severe fluoropyrimidine toxicity has not been established. researchgate.netmdpi.comnih.gov

Post-transcriptional regulation of DPYD involves several types of non-coding RNA molecules, including microRNAs (miRNAs), piwi-RNAs, circular-RNAs, and long non-coding RNAs (lncRNAs). researchgate.neteurekaselect.comnih.gov For example, miR-27a and miR-27b have been shown to directly regulate the expression of DPD in the liver by binding to conserved sites. amegroups.org Transcription factors also play a role; the tumor suppressor protein p53 can repressively regulate DPYD expression. amegroups.org Furthermore, transcription factors SP1 and SP3 are important for the transcriptional regulation of the DPYD gene, where SP1 acts as a strong activator. mdpi.com It has also been reported that DPD expression can be suppressed by H3K27 trimethylation at the DPYD promoter, which can lead to increased resistance to 5-FU. mdpi.comnih.gov These epigenetic layers of control add to the complexity of predicting a patient's metabolic capacity for fluoropyrimidines. researchgate.netnih.gov

| Epigenetic Mechanism | Effect on DPYD Expression | Notes | Reference |

|---|---|---|---|

| Promoter Methylation | Downregulation | Observed in in vitro studies, but clinical correlation with toxicity is inconsistent. | researchgate.netmdpi.comnih.gov |

| microRNAs (e.g., miR-27a/b) | Post-transcriptional downregulation | Directly regulate liver DPD expression. | researchgate.netamegroups.org |

| p53 | Repression | Acts as a repressive regulator of DPYD expression. | amegroups.org |

| H3K27 trimethylation | Suppression | Suppression at the DPD promoter can lead to increased 5-FU resistance. | mdpi.comnih.gov |

| SP1 Transcription Factor | Activation | A strong activator of constitutive DPYD expression. | mdpi.com |

Pharmacodynamic Pathways and Metabolite Effects

The cytotoxic effects of fluoropyrimidines are not exerted by the parent drug itself but by its intracellular metabolites. nih.govpharmgkb.org After administration, drugs like 5-fluorouracil (5-FU) are converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). nih.govpharmgkb.org These metabolites disrupt cellular processes through distinct pharmacodynamic pathways. nih.govresearchgate.net

Inhibition of Thymidylate Synthase (TYMS): The principal mechanism of action has long been considered the inhibition of TYMS by FdUMP. pharmgkb.orgontosight.ai FdUMP forms a stable ternary complex with TYMS and the folate cofactor 5,10-methylenetetrahydrofolate, which blocks the enzyme's normal function. pharmgkb.orgresearchgate.net This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair. pharmgkb.orgnih.gov The resulting "thymineless death" is a major contributor to the drug's anticancer activity. mdpi.com

Incorporation into RNA: The metabolite FUTP is incorporated into RNA in place of uridine triphosphate (UTP). nih.govresearchgate.net This incorporation disrupts RNA synthesis and function, affecting processes such as pre-rRNA processing and mRNA translation, ultimately leading to cellular toxicity. nih.govpharmgkb.org This RNA-directed damage is thought to be more prominent with bolus administration of 5-FU. pharmgkb.org

Incorporation into DNA: The metabolite FdUTP can be incorporated into the DNA strand instead of deoxythymidine triphosphate (dTTP). nih.govresearchgate.net The presence of fluorouracil in the DNA triggers base excision repair mechanisms, which can lead to DNA fragmentation and programmed cell death (apoptosis). pharmgkb.org This DNA-directed damage may be more favored during continuous infusion treatments. pharmgkb.org

Only a small fraction, estimated at up to 3%, of the administered 5-FU dose mediates these cytotoxic effects, while the vast majority is catabolized. nih.gov

| Active Metabolite | Primary Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|

| Fluorodeoxyuridine monophosphate (FdUMP) | Inhibition of Thymidylate Synthase (TYMS) | Blocks synthesis of dTMP, disrupting DNA replication and repair, leading to "thymineless death". | nih.govpharmgkb.orgontosight.ai |

| Fluorouridine triphosphate (FUTP) | Incorporation into RNA | Disrupts RNA processing and function. | nih.govpharmgkb.orgresearchgate.net |

| Fluorodeoxyuridine triphosphate (FdUTP) | Incorporation into DNA | Causes DNA damage and fragmentation, triggering apoptosis. | nih.govpharmgkb.orgresearchgate.net |

Combination Therapies and Synergistic Effects

Fluoropyrimidines, including 4-Fluoropyrimidine analogs like 5-FU and capecitabine, are foundational components of many combination chemotherapy regimens for treating solid tumors. mdpi.comnih.govgmka.org Their efficacy is often enhanced when used in conjunction with other agents, leading to synergistic or additive antitumor effects. frontiersin.orgnih.gov

Combination with HDAC Inhibitors

Preclinical research has demonstrated strong synergistic antitumor effects when combining fluoropyrimidines with histone deacetylase inhibitors (HDACis). mdpi.comnih.gov HDACis can enhance the activity of fluoropyrimidines through various mechanisms. researchgate.netnih.gov One key mechanism is the downregulation of thymidylate synthase (TYMS), the primary target of fluoropyrimidine metabolites. nih.govmdpi.com For example, HDACis like vorinostat (B1683920) and panobinostat (B1684620) have been shown to suppress TYMS gene expression, which can help overcome resistance to fluoropyrimidines. nih.govmdpi.com The combination can also lead to increased DNA damage and apoptosis. nih.gov

Despite promising preclinical data showing synergy in various cancer models, including breast and colorectal cancer, these benefits have not been consistently observed in clinical studies. mdpi.comnih.gov Analysis of clinical trials suggests that many were designed without a strong mechanistic basis or careful patient selection, which may have contributed to the lack of observed clinical benefit from this combination. mdpi.com

Combination with other Chemotherapeutic Agents

Fluoropyrimidines are the backbone of standard combination therapies for several cancers, particularly gastrointestinal malignancies. gmka.org The synergistic effects observed with other cytotoxic drugs are a cornerstone of modern oncology. nih.gov

With Platinum Analogs: The combination of a fluoropyrimidine with a platinum agent, such as oxaliplatin (B1677828) (in the FOLFOX regimen) or cisplatin, is a preferred first-line treatment for advanced esophagogastric and colorectal cancers. pharmgkb.orggmka.org The synergy may result from additive toxic effects on cancer cells. frontiersin.org

With Irinotecan: The FOLFIRI regimen, which combines a fluoropyrimidine with irinotecan, is another standard treatment for advanced colorectal cancer. pharmgkb.orggmka.org The rationale for this combination is based on their different mechanisms of action and lack of cross-resistance. nih.gov

With Taxanes: Combining fluoropyrimidines with taxanes like docetaxel (B913) has shown at least additive effects in gastric cancer models. iiarjournals.org One proposed mechanism for this synergy is the taxane-mediated upregulation of thymidine phosphorylase, an enzyme that converts fluoropyrimidine prodrugs like capecitabine into active 5-FU within the tumor. mdpi.comiiarjournals.org

With Targeted Agents: The addition of targeted therapy drugs, such as bevacizumab, can also be part of fluoropyrimidine-based regimens, though combination therapies can increase the risk of certain toxicities. frontiersin.org

These combinations often lead to higher response rates compared to monotherapy. pharmgkb.org

Nanodelivery Systems for Improved Therapeutic Efficacy

To overcome limitations of conventional fluoropyrimidine therapy, such as poor biological half-life and systemic toxicity, researchers are developing innovative nanodelivery systems. mdpi.comnih.gov These systems use nanoparticles as carriers to improve the delivery and therapeutic efficacy of fluoropyrimidine analogs. mdpi.comnih.govdntb.gov.ua Nanocarriers offer several advantages, including high stability, the ability to encapsulate both hydrophilic and hydrophobic compounds, and the potential for targeted delivery to tumor tissues. nih.gov

A variety of nanodelivery platforms are under investigation for fluoropyrimidines:

Liposomes and Lipid Nanoparticles: Encapsulating drugs in liposomes can protect them from enzymatic degradation in the bloodstream and improve their pharmacokinetic profile. mdpi.comnih.gov

Polymeric Nanoparticles: Biodegradable and biocompatible polymers like PLA-PEG and PLGA have been used to create nanoparticles for 5-FU delivery. mdpi.com These systems can provide sustained and prolonged drug release. mdpi.com For example, PLGA nanoparticles derivatized with EGF have been developed for targeted delivery to colon cancer cells. mdpi.com

Albumin-Based Nanoparticles: These nanoparticles are biodegradable and biocompatible and can accumulate in tumors due to receptors often overexpressed on cancer cells. mdpi.com

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs can be designed for tunable drug diffusion, allowing for a more favorable pharmacokinetic profile. mdpi.com

Metal Nanoparticles: Gold nanoparticles (AuNPs) have been explored as carriers for the co-delivery of multiple chemotherapeutics, such as a nucleoside analog (FUdR) and doxorubicin, to achieve synergistic effects. nih.gov

DNA-Based Polymers and Nanostructures: DNA-based polymers like CF10 can deliver activated fluoropyrimidine nucleotides. mdpi.comdntb.gov.ua Self-assembled DNA origami nanostructures have also been shown to enhance tumor targeting and can be used to deliver anticancer drugs. acs.org

By improving drug solubility, providing sustained release, and enabling passive or active tumor targeting, nanodelivery systems hold the promise of enhancing the therapeutic window of fluoropyrimidines and improving outcomes for cancer patients. mdpi.comnih.govencyclopedia.pub

| Nanodelivery System | Key Features and Advantages | Reference |

|---|---|---|

| Liposomes / Lipid Nanoparticles | Protect drug from degradation; can encapsulate both hydrophilic and hydrophobic drugs. | mdpi.comnih.gov |

| Polymeric Nanoparticles (e.g., PLGA, PLA-PEG) | Biodegradable; provide sustained/prolonged drug release; can be functionalized for targeting. | mdpi.com |

| Albumin-Based Nanoparticles | Biocompatible and biodegradable; accumulate in tumors via specific receptors. | mdpi.com |

| Mesoporous Silica Nanoparticles (MSNs) | Allow for tunable drug diffusion and release. | mdpi.com |

| Metal Nanoparticles (e.g., Gold) | Can be used for co-delivery of multiple drugs to achieve synergy. | nih.gov |

| DNA-Based Polymers (e.g., CF10) | Deliver activated fluoropyrimidine nucleotides, potentially reducing side effects. | mdpi.commdpi.com |

Antiviral Agent Development and Research

The chemical scaffold of this compound is a cornerstone in the development of various antiviral agents. lookchem.com Its derivatives are integral to the synthesis of molecules designed to combat a range of viral infections. lookchem.comchemimpex.com The incorporation of a fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of these compounds. lookchem.comnih.gov Research has demonstrated that pyrimidine (B1678525) derivatives can effectively inhibit viral replication by targeting enzymes crucial for the virus's life cycle, such as viral polymerases.

Nucleoside Analog Synthesis

A primary strategy in antiviral drug development involves the synthesis of nucleoside analogs, where this compound derivatives serve as crucial building blocks. chemimpex.comfrontiersin.org Nucleoside analogs are molecules that mimic natural nucleosides and are designed to interfere with viral replication. frontiersin.org Once inside the body, these analogs are typically converted to their triphosphate form, which can then inhibit viral DNA or RNA synthesis. rsc.org